An In-depth Technical Guide to Methyl 2-chloro-5-nitrobenzoate
An In-depth Technical Guide to Methyl 2-chloro-5-nitrobenzoate
CAS Number: 6307-82-0
This technical guide provides a comprehensive overview of Methyl 2-chloro-5-nitrobenzoate, a key chemical intermediate in various fields of organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis protocols, reactivity, applications, and safety information.
Core Properties and Specifications
Methyl 2-chloro-5-nitrobenzoate is an organic compound recognized for its utility as a building block in the synthesis of more complex molecules.[1] Its structure, featuring a chlorinated and nitrated benzene (B151609) ring with a methyl ester group, provides multiple reactive sites for chemical modification.
Physicochemical Data
The fundamental properties of Methyl 2-chloro-5-nitrobenzoate are summarized below. These characteristics are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 6307-82-0 | [1][2][3] |
| Molecular Formula | C₈H₆ClNO₄ | [1][3][4] |
| Molecular Weight | 215.59 g/mol | [1][3][4] |
| Appearance | White to light yellow or green powder/crystal | [2] |
| Melting Point | 67.0 to 72.0 °C | [2] |
| Purity | >95% (typically >98.0% by GC) | [1][2] |
| IUPAC Name | methyl 2-chloro-5-nitrobenzoate | [4] |
| Synonyms | 2-Chloro-5-nitrobenzoic Acid Methyl Ester | [2] |
Synthesis and Experimental Protocols
The primary route for synthesizing Methyl 2-chloro-5-nitrobenzoate is through the esterification of its parent carboxylic acid, 2-chloro-5-nitrobenzoic acid. Several methods can be employed for this transformation.
General Synthesis Workflow
Caption: General workflow for the synthesis of Methyl 2-chloro-5-nitrobenzoate.
Experimental Protocol: Fischer Esterification
This protocol is adapted from a standard procedure for the esterification of a similar compound, 2-chloro-5-nitrobenzoic acid.[5]
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Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (e.g., 0.037 mol) in an excess of methanol (e.g., 30 ml).[5]
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Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1.35 ml) to the solution while stirring.[5]
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Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water.[6]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.[6]
-
Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[6][7] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[6][7]
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Purification: Purify the resulting solid by recrystallization from a suitable solvent, such as methanol, to obtain pure Methyl 2-chloro-5-nitrobenzoate.[6]
Chemical Reactivity and Transformations
The functional groups on Methyl 2-chloro-5-nitrobenzoate—the ester, the chloro substituent, and the nitro group—offer several avenues for subsequent chemical reactions. It is a valuable intermediate in synthesizing pharmaceuticals, agrochemicals, and dyes.[1]
-
Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid, 2-chloro-5-nitrobenzoic acid, under acidic or basic conditions.
-
Amidation: The ester can react with amines to form the corresponding amides.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (aniline derivative) using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation is crucial for introducing an amino group, a key functional group in many pharmaceutical compounds.
-
Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring can be displaced by strong nucleophiles, a reaction activated by the electron-withdrawing nitro group.
Potential Reaction Pathways
Caption: Key chemical transformations of Methyl 2-chloro-5-nitrobenzoate.
Applications in Research and Development
Methyl 2-chloro-5-nitrobenzoate and its parent acid are significant precursors in medicinal chemistry and material science.[1]
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Pharmaceutical Synthesis: It serves as an important intermediate in the synthesis of various biologically active molecules.[8] For instance, the related compound Methyl 5-chloro-2-nitrobenzoate is an intermediate in the synthesis of Tolvaptan, an oral vasopressin V2-receptor antagonist used to treat hyponatremia.[6] The parent acid is used to synthesize novel LSD1 inhibitors with antiproliferative activity and potential antibacterial compounds.[9]
-
Agrochemicals: The compound is a building block for creating new pesticides and herbicides, contributing to more effective crop protection.[1][8]
-
Dye Manufacturing: It is also utilized in the synthesis of various dyes.[1]
-
Material Science: Its reactive nature makes it suitable for use in the development of polymers and other advanced materials.[1]
Safety and Handling
Proper handling of Methyl 2-chloro-5-nitrobenzoate is essential to ensure laboratory safety. The compound is classified as an irritant.
Hazard Identification and Precautionary Measures
| Hazard Category | GHS Classification & Precautionary Statements |
| Skin Irritation | H315: Causes skin irritation.[4] P280: Wear protective gloves/protective clothing.[10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] |
| Eye Irritation | H319: Causes serious eye irritation.[4] P280: Wear eye protection/face protection.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| Respiratory Irritation | H335: May cause respiratory irritation.[4] P261: Avoid breathing dust.[10] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10] |
Handling and Storage Recommendations
-
Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[10]
-
Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, protective gloves, and clothing to prevent skin and eye contact.[10] If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[10] Store locked up.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
References
- 1. Buy Methyl 2-chloro-5-nitrobenzoate (EVT-318999) | 6307-82-0 [evitachem.com]
- 2. Methyl 2-Chloro-5-nitrobenzoate | 6307-82-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 5-chloro-2-nitrobenzoate CAS#: 51282-49-6 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 2-Chloro-5-nitrobenzoic acid | 2516-96-3 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
